molecular formula C14H13N3 B1483700 2-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine CAS No. 2097964-29-7

2-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

Cat. No.: B1483700
CAS No.: 2097964-29-7
M. Wt: 223.27 g/mol
InChI Key: QJVDFQDOSUHFOM-UHFFFAOYSA-N
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Description

2-(5-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a chemical compound with the molecular formula C14H13N3 and a molecular weight of 223.27 g/mol. This pyrazole-based compound is part of a class of heterocycles that are highly significant in medicinal chemistry and drug discovery due to their wide range of pharmacological activities . Pyrazole derivatives are recognized as privileged scaffolds in pharmaceutical research and have been identified in compounds with diverse biological activities, serving as key structural motifs in the development of novel therapeutic agents . The structural architecture of this compound, featuring a pyridine ring linked to a pyrazole core substituted with cyclopropyl and propynyl groups, makes it a valuable intermediate for organic synthesis and chemical biology. Researchers can utilize this building block to explore structure-activity relationships (SAR), design targeted molecular probes, or develop new ligands for biological targets . Pyrazole derivatives have been investigated as allosteric modulators for various receptors, including the M4 muscarinic acetylcholine receptor, which is a potential target for neurological and psychiatric disorders such as schizophrenia, cognitive deficits, and bipolar disorder . This compound is supplied for research purposes exclusively. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-(5-cyclopropyl-1-prop-2-ynylpyrazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-2-9-17-14(11-6-7-11)10-13(16-17)12-5-3-4-8-15-12/h1,3-5,8,10-11H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVDFQDOSUHFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=CC(=N1)C2=CC=CC=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a novel compound that has garnered attention due to its potential biological activities. This article summarizes the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a cyclopropyl ring, a propynyl group, and a pyrazole-pyridine moiety. Its molecular formula is C_{12}H_{12}N_4, and it has a molecular weight of approximately 224.25 g/mol.

Pharmacological Activities

Research indicates that compounds containing the pyrazole and pyridine scaffolds exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines. For instance, compounds similar to this compound demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been reported to exhibit activity against various bacterial strains such as E. coli and S. aureus. A related study revealed that certain pyrazole compounds showed significant antibacterial effects, indicating that modifications in the pyrazole ring could enhance antimicrobial efficacy .

Anticancer Properties

Research into the anticancer potential of pyrazole derivatives is ongoing. Some studies have indicated that these compounds can inhibit cancer cell proliferation in vitro. For example, derivatives similar to this compound were evaluated against breast and lung cancer cell lines, showing promising antiproliferative activity .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or microbial growth.
  • Cytokine Modulation : It likely modulates the release of cytokines, thereby influencing immune responses.
  • Cell Cycle Interference : Similar compounds have been shown to interfere with cancer cell cycle progression, leading to apoptosis.

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives:

StudyFindings
Selvam et al. (2014)Synthesized novel pyrazole derivatives with significant anti-inflammatory activity (up to 85% TNF-α inhibition) at low concentrations .
Burguete et al. (2016)Reported on the synthesis of 1,5-diaryl pyrazoles with notable antibacterial effects against E. coli and S. aureus .
Chovatia et al. (2017)Evaluated anti-tubercular properties of pyrazole derivatives, showing promising results against Mycobacterium tuberculosis .

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs differ primarily in substituents on the pyrazole and pyridine rings. Key examples include:

Compound Name Substituents (Pyrazole) Substituents (Pyridine) Key Features Reference
2-(5-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine 5-Cyclopropyl, 1-propargyl None Combines steric bulk (cyclopropyl) and reactivity (propargyl)
2-(1-(Prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine 1-Propargyl None Lacks cyclopropyl group; simpler structure for metal coordination
2-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)pyridine 5-Trifluoromethyl None Electron-withdrawing CF₃ group enhances lipophilicity and metabolic stability
5-Cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine 4-Phenoxy, 3-isopropoxy, 5-methyl 5-Cyclopropyl Phenoxy/isopropoxy substituents optimize binding to DHODH enzyme
Aqua(4-nitrophthalato)bis[2-(1H-pyrazol-3-yl)pyridine]manganese(II) None None Demonstrates pyrazolylpyridine’s chelation ability for Mn²⁺

Key Structural Insights :

  • The propargyl group in the target compound enables unique reactivity (e.g., click chemistry or metal coordination) compared to analogs with phenoxy or trifluoromethyl groups .

Characterization Techniques :

  • NMR and HRMS : Used to confirm molecular structure and purity (e.g., cyclopropyl proton signals at δ 0.5–1.5 ppm) .

Preparation Methods

Pyrazole Ring Formation

The pyrazole nucleus is commonly synthesized through cyclocondensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or acetylenic ketones. The cyclocondensation approach is the most widely used due to its efficiency and versatility in introducing diverse substituents on the pyrazole ring.

  • From 1,3-Diketones: Reaction of cyclopropyl-substituted 1,3-diketones with hydrazine derivatives can yield the corresponding 5-cyclopropyl pyrazoles. This method allows regioselective introduction of the cyclopropyl group at the 5-position of the pyrazole ring.

  • From Acetylenic Ketones: Hydrazine derivatives can react with acetylenic ketones to form pyrazoles bearing alkynyl substituents. This route is particularly relevant for the introduction of the prop-2-yn-1-yl group on the pyrazole nitrogen via subsequent alkylation or direct cyclization involving alkynes.

Alkylation of Pyrazole Nitrogen

The N-alkylation of the pyrazole ring with propargyl bromide or similar propargylating agents introduces the prop-2-yn-1-yl substituent at the N1 position. This step requires careful control of reaction conditions to avoid side reactions and to achieve selective monoalkylation.

Typical conditions include:

  • Use of a base such as potassium carbonate or sodium hydride.
  • Solvents like dimethylformamide (DMF) or DMSO.
  • Controlled temperature to optimize yield and selectivity.

Attachment of Pyridine Ring

The coupling of the pyrazole moiety to the 2-position of the pyridine ring can be achieved through cross-coupling reactions or nucleophilic aromatic substitution, depending on the functional groups present.

  • Palladium-catalyzed cross-coupling methods (e.g., Suzuki or Buchwald-Hartwig) are often employed for forming C-C or C-N bonds between heterocycles.
  • Alternatively, direct substitution reactions on halogenated pyridine derivatives with pyrazole nucleophiles can be used.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Pyrazole ring formation Cyclopropyl 1,3-diketone + hydrazine derivative Ethanol or DMSO Room temperature to reflux 60-90 Regioselectivity influenced by solvent choice
N-Alkylation of pyrazole Propargyl bromide + base (K2CO3/NaH) DMF or DMSO 0-60 °C 70-85 Monoalkylation favored by controlled addition
Pyridine coupling Pd-catalyst, base, pyrazole derivative, halopyridine DMF or toluene 80-110 °C 65-80 Cross-coupling preferred for better yields

Analytical Characterization

  • NMR Spectroscopy: Confirms the substitution pattern on the pyrazole and pyridine rings, and the presence of the cyclopropyl and propargyl groups.
  • Mass Spectrometry: Confirms molecular weight (223.27 g/mol) and molecular formula (C14H13N3).
  • Chromatography: Purity assessment via HPLC or TLC.

Summary of Key Research Findings

  • The cyclocondensation of hydrazine derivatives with cyclopropyl-substituted diketones is a reliable method to obtain the 5-cyclopropyl pyrazole core.
  • Alkylation of the pyrazole nitrogen with propargyl halides proceeds efficiently under mild basic conditions.
  • Coupling of the pyrazole to the pyridine ring is best achieved via palladium-catalyzed cross-coupling, providing good yields and regioselectivity.
  • Solvent choice (DMSO, DMF, ethanol) significantly affects reaction rates and selectivity.
  • Spectroscopic methods confirm the successful synthesis and purity of the final compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
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2-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

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